

# **Application Notes and Protocols for Flow Cytometry Analysis of MEDI7247**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UR-7247   |           |
| Cat. No.:            | B15570718 | Get Quote |

A Note on Nomenclature: The initial request specified "**UR-7247**." Following a comprehensive search, it has been determined that this is likely a typographical error and the correct compound name is MEDI7247. All information herein pertains to MEDI7247, a first-in-class antibody-drug conjugate (ADC).

These application notes provide a detailed overview and protocols for the analysis of MEDI7247 using flow cytometry. This document is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.

### Introduction

MEDI7247 is an antibody-drug conjugate that targets the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[1][2][3] ASCT2 is a sodium-dependent neutral amino acid transporter responsible for the uptake of amino acids, particularly glutamine, which is crucial for the growth and proliferation of cancer cells.[1][4] MEDI7247 consists of a human anti-ASCT2 monoclonal antibody site-specifically conjugated to a pyrrolobenzodiazepine (PBD) dimer, a potent DNA cross-linking agent, via a protease-cleavable linker.[1][5][6] The mechanism of action involves the binding of MEDI7247 to ASCT2 on the tumor cell surface, followed by internalization of the ADC-antigen complex.[5][7][8] Inside the cell, the PBD payload is released, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[5]

Flow cytometry is a powerful technique for the single-cell analysis of ADCs like MEDI7247. It can be employed to:



- Quantify the expression of the target antigen (ASCT2) on the cell surface.
- Measure the binding and internalization of the ADC.
- Assess the downstream cytotoxic effects, such as apoptosis and cell cycle arrest.
- Analyze specific cell populations within a heterogeneous sample, such as cancer stem cells.
  [1]

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to the activity and clinical investigation of MEDI7247.

Table 1: Preclinical Efficacy of MEDI7247 in Hematological Malignancy Models[2][3]

| Cell Line Model           | ASCT2 Expression<br>Level | Lowest Effective<br>Dose (mg/kg) | Outcome                        |
|---------------------------|---------------------------|----------------------------------|--------------------------------|
| TF1α (AML)                | High                      | 0.05                             | 80% survival at >200<br>days   |
| MOLM-13 (AML)             | Low                       | 0.1                              | 70% survival at >180<br>days   |
| M.V. 411 (AML)            | High                      | 0.1                              | Significant survival advantage |
| 697 (ALL)                 | Low                       | 0.05                             | Significant survival advantage |
| RAJI (Burkitt's lymphoma) | High                      | 0.05                             | Significant survival advantage |

Table 2: Most Common MEDI7247-Related Adverse Events (AEs) in a Phase 1 Clinical Trial (N=67)[6][7]



| Adverse Event       | All Grades (%) | Grade 3/4 (%) |
|---------------------|----------------|---------------|
| Thrombocytopenia    | 41.8           | 38.8          |
| Neutropenia         | 35.8           | 34.3          |
| Anemia              | 28.4           | 22.4          |
| Fatigue             | 14.9           | -             |
| Nausea              | 13.4           | -             |
| Febrile Neutropenia | 10.4           | 10.4          |

## **Experimental Protocols**

## Protocol 1: Quantification of ASCT2 Expression on the Cell Surface

This protocol describes the use of flow cytometry to determine the level of ASCT2 expression on the surface of target cells.

#### Materials:

- Single-cell suspension of target cells (e.g., cancer cell line or primary tumor cells)
- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Anti-ASCT2 monoclonal antibody (conjugated to a fluorophore, e.g., PE or APC) or a primary anti-ASCT2 antibody and a fluorescently labeled secondary antibody.
- Isotype control antibody (matching the host and isotype of the primary antibody, conjugated to the same fluorophore)
- Fixable viability dye
- Flow cytometry tubes



Flow cytometer

#### Procedure:

- Cell Preparation:
  - Harvest cells and prepare a single-cell suspension.
  - Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
  - Resuspend the cell pellet in PBS.
- Viability Staining (Optional but Recommended):
  - Stain cells with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
  - Wash the cells with Flow Cytometry Staining Buffer.
- Antibody Staining:
  - $\circ$  Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10<sup>7</sup> cells/mL.
  - Aliquot 100 μL of the cell suspension (1 x 10<sup>6</sup> cells) into flow cytometry tubes.
  - Add the fluorophore-conjugated anti-ASCT2 antibody or the isotype control antibody at the predetermined optimal concentration.
  - Incubate for 30 minutes at 4°C in the dark.
- Wash:
  - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
  - Centrifuge at 300 x g for 5 minutes and discard the supernatant.
  - Repeat the wash step.



- Data Acquisition:
  - Resuspend the cell pellet in 500 μL of Flow Cytometry Staining Buffer.
  - Acquire data on a flow cytometer.

## **Protocol 2: Analysis of MEDI7247 Internalization**

This protocol provides a method to quantify the internalization of MEDI7247 into target cells using a pH-sensitive dye or a quenching antibody approach.

#### Materials:

- MEDI7247 conjugated to a fluorophore (e.g., Alexa Fluor 488).
- Target cells with known ASCT2 expression.
- Complete cell culture medium.
- Trypsin or other cell detachment solution.
- Quenching solution (e.g., anti-Alexa Fluor 488 antibody or an acidic buffer like glycine-HCl, pH 2.5).
- Flow Cytometry Staining Buffer.
- · Flow cytometer.

#### Procedure:

- Cell Seeding:
  - Seed target cells in a multi-well plate and allow them to adhere overnight.
- · ADC Incubation:
  - Treat cells with fluorescently labeled MEDI7247 at a specific concentration in complete culture medium.



- Incubate for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.
- · Cell Harvesting:
  - At each time point, wash the cells with cold PBS.
  - Harvest the cells using a gentle cell detachment solution.
- · Quenching of Surface Fluorescence:
  - To distinguish between surface-bound and internalized ADC, treat one set of samples with a quenching solution to eliminate the fluorescence of the non-internalized ADC.
  - Incubate with the quenching antibody on ice or briefly with the acid wash solution.
- Wash:
  - Wash the cells twice with cold Flow Cytometry Staining Buffer.
- Data Acquisition:
  - Resuspend the cells in Flow Cytometry Staining Buffer.
  - Analyze the fluorescence intensity by flow cytometry. The remaining fluorescence in the quenched samples represents the internalized ADC.

## **Protocol 3: Assessment of Apoptosis Induction by MEDI7247**

This protocol details the use of Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to measure apoptosis induced by MEDI7247.

#### Materials:

- MEDI7247
- Target cells
- Complete cell culture medium



- Annexin V conjugated to a fluorophore (e.g., FITC or APC)
- Annexin V Binding Buffer
- Viability dye (e.g., Propidium Iodide)
- Flow cytometer

#### Procedure:

- · Cell Treatment:
  - Treat target cells with various concentrations of MEDI7247 for a specified duration (e.g., 48 or 72 hours). Include an untreated control.
- · Cell Harvesting:
  - Harvest both adherent and floating cells.
  - Wash the cells with cold PBS.
- Staining:
  - Resuspend the cells in 100 μL of Annexin V Binding Buffer.
  - Add Annexin V-fluorophore conjugate and the viability dye.
  - Incubate for 15 minutes at room temperature in the dark.
- Data Acquisition:
  - Add 400 μL of Annexin V Binding Buffer to each tube.
  - Analyze the samples on a flow cytometer within one hour of staining.

## **Visualizations**



## **Signaling Pathway of ASCT2 and MEDI7247 Mechanism** of Action





Click to download full resolution via product page

Caption: ASCT2-mediated glutamine uptake and the mechanism of action of MEDI7247.

## **Experimental Workflow for ADC Internalization Assay**



Click to download full resolution via product page

Caption: Workflow for quantifying MEDI7247 internalization using flow cytometry.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Inflammatory T cell responses rely on amino acid transporter ASCT2 facilitation of glutamine uptake and mTORC1 kinase activation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. ASCT2-Targeting Antibody-Drug Conjugate MEDI7247 in Adult Patients with Relapsed/Refractory Hematological Malignancies: A First-in-Human, Phase 1 Study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCT2-Targeting Antibody-Drug Conjugate MEDI7247 in Adult Patients with Relapsed/Refractory Hematological Malignancies: A First-in-Human, Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiplex Bioanalytical Methods for Comprehensive Characterization and Quantification of the Unique Complementarity-Determining-Region Deamidation of MEDI7247, an Anti-ASCT2 Pyrrolobenzodiazepine Antibody—Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Analysis of MEDI7247]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570718#flow-cytometry-analysis-with-ur-7247]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com